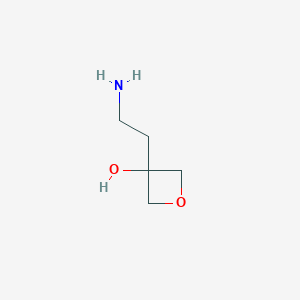
3-(2-Aminoethyl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)oxetan-3-ol is a chemical compound with the molecular formula C5H11NO2 . It has a molecular weight of 117.15 .
Synthesis Analysis
The synthesis of oxetan-3-ol involves a highly regioselective ring-opening reaction of terminal epoxides with 2-bromobenzoic acid, catalyzed by tetrabutylammonium bromide . This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters .Molecular Structure Analysis
The molecular structure of 3-(2-Aminoethyl)oxetan-3-ol consists of an oxetane ring with an aminoethyl group attached . The compound’s structure is characterized by its molecular formula, C5H11NO2 .Chemical Reactions Analysis
Oxetan-3-ol can be prepared efficiently from a β-hydroxy ester intermediate via ring opening in epichlorohydrin . This reaction is of interest in organic synthesis due to the versatility of terminal epoxides .Physical And Chemical Properties Analysis
3-(2-Aminoethyl)oxetan-3-ol has a predicted boiling point of 236.1±15.0 °C and a predicted density of 1.187±0.06 g/cm3 . Its pKa is predicted to be 13.46±0.20 .Applications De Recherche Scientifique
Medicinal Chemistry
3-(2-Aminoethyl)oxetan-3-ol is a type of oxetane, which has received increasing interest in medicinal chemistry as attractive polar and low molecular weight motifs . The application of oxetanes as replacements for methylene, methyl, gem-dimethyl, and carbonyl groups has been demonstrated to often improve the chemical properties of target molecules for drug discovery purposes .
Bioisosteres in Drug Discovery
The compound can be used as a bioisostere in drug discovery. Bioisosteres are used to replace problematic functionality in medicinal chemistry. The goal is often to maintain target activity and binding kinetics, while simultaneously improving aspects of physicochemical properties and/or improving toxicological profiles .
Replacement for Benzophenone
3,3-Diaryloxetanes, a type of oxetane, are of particular interest as a benzophenone replacement . This application remains largely unexplored, but with recent synthetic advances in accessing this motif, the effects of 3,3-diaryloxetanes on the physicochemical properties of ‘drug-like’ molecules have been studied .
Drug Synthesis
3-(2-Aminoethyl)oxetan-3-ol is a versatile material used in scientific research. It exhibits unique properties that make it suitable for various applications, such as drug synthesis.
Polymerization Reactions
The compound can also be used in polymerization reactions. Its unique structure and properties can contribute to the formation of polymers with specific characteristics.
Surface Modification
Another potential application of 3-(2-Aminoethyl)oxetan-3-ol is in surface modification. The compound can be used to alter the properties of a surface, such as its hydrophobicity or hydrophilicity, its chemical reactivity, or its physical properties.
Mécanisme D'action
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
Oxetanes, including 3-(2-Aminoethyl)oxetan-3-ol, are frequently utilized to improve drugs’ physiochemical properties . Over a dozen oxetane-containing drugs have now progressed to different phases of clinical trials . As such, the enthusiasm toward its utility in drug discovery is expected to grow exponentially once one of them gains FDA approval .
Propriétés
IUPAC Name |
3-(2-aminoethyl)oxetan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-2-1-5(7)3-8-4-5/h7H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKHRFVWQGSGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2637500.png)
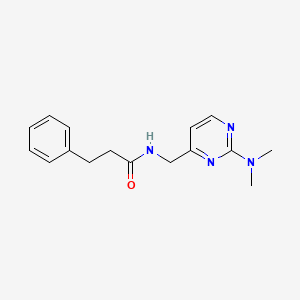
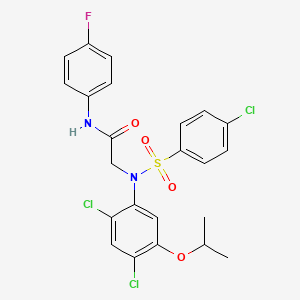
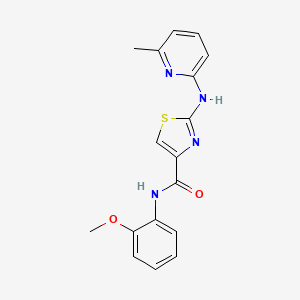
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2637508.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2637509.png)

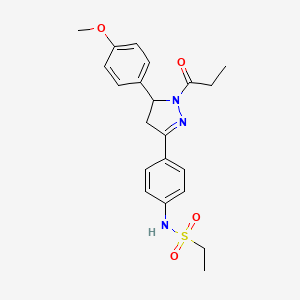
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-(2-propoxyphenyl)acetamide](/img/structure/B2637515.png)
![5-(2-chlorophenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2637518.png)
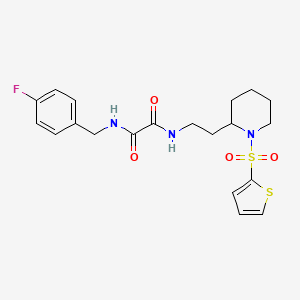
![2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2637520.png)
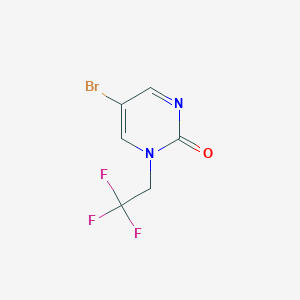
![Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2637523.png)